molecular formula C16H14N2OS2 B5076609 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol

2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol

Cat. No.: B5076609
M. Wt: 314.4 g/mol
InChI Key: CIILIUMQOVRJCX-UHFFFAOYSA-N
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Description

2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a thiol group at the 4-position and a phenoxyethylsulfanyl substituent at the 2-position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Thiol Group: The thiol group at the 4-position can be introduced by reacting the quinazoline core with thiourea under acidic conditions, followed by hydrolysis.

    Attachment of the Phenoxyethylsulfanyl Group: The phenoxyethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where the quinazoline-4-thiol reacts with 2-bromoethyl phenyl ether in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the quinazoline core or the phenoxyethylsulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the phenoxyethylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Potassium carbonate or other bases in polar aprotic solvents.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Quinazoline-2-thiol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Phenoxyethyl derivatives: Compounds with phenoxyethyl groups attached to different heterocyclic cores.

Uniqueness: 2-[(2-Phenoxyethyl)sulfanyl]quinazoline-4-thiol is unique due to the combination of its quinazoline core, thiol group, and phenoxyethylsulfanyl substituent, which collectively contribute to its distinct chemical properties and biological activities .

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1H-quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c20-15-13-8-4-5-9-14(13)17-16(18-15)21-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIILIUMQOVRJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC(=S)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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